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Compound Focus: 3-bromo-1H-indole-2-carbaldehyde

CAS No.: 906440-21-9

Cat. No.: S2931027

Get Quote

Molecular Identification

The table below summarizes the basic identifying information available for 3-bromo-1H-indole-2-

carbaldehyde.

Property Value

IUPAC Name 3-Bromo-1H-indole-2-carbaldehyde [1]

CAS Registry Number 906440-21-9 (listed, unverified) [1]

Molecular Formula C₉H₆BrNO [1]

Average Molecular Mass 224.057 Da [1]

Monoisotopic Mass 222.963276 Da [1]

How to Proceed with Spectral Analysis

Since the search results lack experimental NMR, IR, or mass spectra for this specific compound, here are

practical steps you can take to obtain the necessary data:
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Consult Specialized Databases: Access deeper resources via institutional subscriptions, such as

SciFinderⁿ, Reaxys, or Springer's MR4. These often contain more extensive spectral libraries than
publicly available sources.

Consider Experimental Measurement: The most reliable method is to obtain the compound from a
supplier and record its NMR spectrum. The compound 7-bromo-1H-indole-3-carbaldehyde has a

referenced ¹H NMR spectrum in CDCl₃ at 400MHz [2], suggesting this is a standard solvent and field
strength suitable for related compounds.

Utilize Predictive Software: Use tools like MNova NMR Predictor or ChemDraw to generate
predicted ¹H and ¹³C NMR spectra based on the chemical structure. While not a substitute for

experimental data, this can provide a useful reference. The workflow for this approach is outlined
below.
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Suggested Experimental Protocol for NMR
Characterization

If you proceed with experimental measurement, here is a detailed methodology you can follow:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-bromo-1H-indole-2-
carbaldehyde in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆ is often suitable for

indole derivatives due to the N-H proton) for a standard 5 mm NMR tube [2].
Instrumentation: Perform data acquisition on a high-field NMR spectrometer (e.g., 400 MHz, 500

MHz, or higher) to ensure good signal resolution and dispersion.
Data Acquisition:

¹H NMR: Set up a standard proton NMR experiment with a sufficient spectral width (e.g., 12-16
ppm) and number of scans (16-32) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of
carbon-13, this will require significantly more scans (1024 or more) and a relaxation delay to

ensure quantitative accuracy.
Data Processing: Apply Fourier transformation to the raw data with appropriate line broadening (e.g.,

0.3 Hz for ¹H, 1.0 Hz for ¹³C). Manually integrate the peaks, calibrate the spectrum to the residual
solvent signal, and assign all chemical shifts.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 4 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s2931027?utm_src=pdf-bulk
https://www.smolecule.com/products/s2931027?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

